Isoxazol-5-yl(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)methanone
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Overview
Description
Isoxazol-5-yl(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)methanone is a complex organic compound characterized by its isoxazole ring fused with a piperidine ring and a methylated pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: . Common synthetic routes include:
Cycloaddition Reactions: Isoxazole rings are often synthesized via [3+2] cycloaddition reactions, which can be catalyzed by metal catalysts such as Cu(I) or Ru(II).
Substitution Reactions: The piperidine ring can be introduced through nucleophilic substitution reactions, while the pyridine moiety can be added via electrophilic substitution.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, optimizing reaction conditions to increase yield and purity, and ensuring cost-effective and environmentally friendly processes.
Chemical Reactions Analysis
Types of Reactions: Isoxazol-5-yl(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be used to reduce nitro groups or carbonyl groups present in the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to modify the compound's structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) for nucleophilic substitution and sulfuric acid (H2SO4) for electrophilic substitution are commonly employed.
Major Products Formed:
Oxidation Products: Alcohols, ketones, and carboxylic acids.
Reduction Products: Amines and alcohols.
Substitution Products: Various substituted isoxazoles and piperidines.
Scientific Research Applications
Isoxazol-5-yl(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)methanone has several scientific research applications:
Medicinal Chemistry: This compound can serve as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological and inflammatory disorders.
Biology: It can be used as a probe in biological studies to understand cellular processes and interactions.
Material Science: The compound's unique structure makes it suitable for the development of advanced materials with specific properties.
Organic Synthesis: It can be utilized as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism by which Isoxazol-5-yl(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)methanone exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Isoxazole Derivatives: Other isoxazole derivatives with different substituents on the ring.
Piperidine Derivatives: Piperidine compounds with various functional groups.
Pyridine Derivatives: Pyridine compounds with different substituents.
Uniqueness: Isoxazol-5-yl(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)methanone is unique due to its specific combination of isoxazole, piperidine, and pyridine moieties, which confer distinct chemical and biological properties compared to other similar compounds.
This comprehensive overview provides a detailed understanding of this compound, its synthesis, reactions, applications, and mechanisms
Properties
IUPAC Name |
[4-(6-methylpyridin-2-yl)oxypiperidin-1-yl]-(1,2-oxazol-5-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3/c1-11-3-2-4-14(17-11)20-12-6-9-18(10-7-12)15(19)13-5-8-16-21-13/h2-5,8,12H,6-7,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DULZRUJEPUTSBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)OC2CCN(CC2)C(=O)C3=CC=NO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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